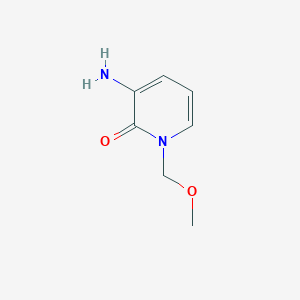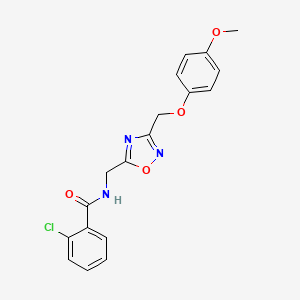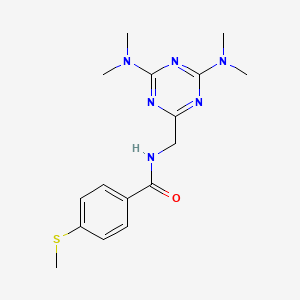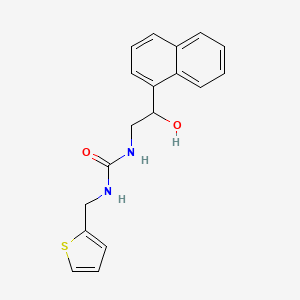![molecular formula C14H7Cl3F3NO2 B2704829 2,2,2-trichloro-1-{4-[2-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl}-1-ethanone CAS No. 241147-01-3](/img/structure/B2704829.png)
2,2,2-trichloro-1-{4-[2-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl}-1-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2,2,2-trichloro-1-{4-[2-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl}-1-ethanone” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound would be expected to include a central ethanone group (a two-carbon ketone), with a trichloro substituent on one side and a complex substituent on the other side. This complex substituent would include a pyrrole ring (a five-membered ring with one nitrogen atom) attached to a benzoyl group (a benzene ring attached to a carbonyl group), which also carries a trifluoromethyl group .Aplicaciones Científicas De Investigación
Photoadducts and Dehydrochlorination Reactions
Research has explored the photoadducts of certain pyrones with chloroethylenes and their subsequent dehydrochlorination, leading to the synthesis of ethenyl and ethynyl pyrones. These compounds have been structurally analyzed, including by X-ray crystallography, to understand their formation and properties (Shimo et al., 1987).
Catalytic Behavior and Synthesis
The synthesis and characterization of iron and cobalt complexes using pyridine derivatives have shown significant catalytic activities, particularly towards ethylene reactivity. This research provides insights into the potential applications of such complexes in catalysis (Sun et al., 2007).
Synthesis of Pentasubstituted Pyrroles
A method for synthesizing pentasubstituted pyrroles has been developed, showcasing the versatility of pyrrole derivatives in organic synthesis and their potential applications in designing novel compounds (Ravindran et al., 2007).
Cycloadditions and Heterocyclic Chemistry
The use of chromones in [3+2] cycloadditions with azomethine ylides to synthesize pyrrolidines and dipyrrolidines demonstrates the utility of these reactions in creating complex heterocyclic systems. Such research underscores the importance of these methods in the synthesis of pharmacologically relevant compounds (Sosnovskikh et al., 2014).
"Tert-Amino Effect" in Heterocyclic Synthesis
Investigations into the "tert-amino effect" have led to novel synthetic pathways for benzoxazines and benzothiazines, showcasing the intricate reactions possible with specific structural motifs. This research highlights the synthetic utility of these effects in heterocyclic chemistry (Nijhuis et al., 2010).
Corrosion Inhibition and Structural Analysis
A new pyrrole derivative has been synthesized and shown to act as an effective corrosion inhibitor, with its structure confirmed by various spectroscopic techniques and computational studies. This demonstrates the application of pyrrole derivatives in materials science and engineering (Louroubi et al., 2019).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2,2,2-trichloro-1-[4-[2-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl3F3NO2/c15-13(16,17)12(23)10-5-7(6-21-10)11(22)8-3-1-2-4-9(8)14(18,19)20/h1-6,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYKZIHQNSONHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CNC(=C2)C(=O)C(Cl)(Cl)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl3F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trichloro-1-{4-[2-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl}-1-ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2704748.png)

![2-(2-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridine](/img/structure/B2704755.png)

![N-(4-[1-(Hydroxyimino)ethyl]-1,3-thiazol-2-YL)acetamide](/img/structure/B2704757.png)



![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-oxochromene-3-carboxamide](/img/structure/B2704762.png)

![N,N-Dimethyl(4-oxo-3-(2-thienyl)indeno[2,3-D]pyrazolyl)formamide](/img/structure/B2704767.png)
![1-[(4-Fluorophenyl)methyl]-4-(oxan-4-yl)piperazine](/img/structure/B2704768.png)
![N-{4-[5-(2-fluorophenyl)-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2704769.png)